1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea

Physicochemical profiling Drug-likeness Lead optimization

CAS 1796969-17-9 differentiates itself from aromatic analogs (e.g., CAS 1797852-78-8) via a 2-methoxyethyl urea substituent that maintains a favorable lead-like profile (MW ~317, cLogP lower than benzyl/CF3-phenyl derivatives) and provides a synthetic handle for further optimization. Researchers targeting DCN1-UBE2M protein-protein interactions—leveraging the shared 3-cyanopyridin-2-yl-piperidine core of NAcM-OPT—or soluble epoxide hydrolase can use this compound for rigorous SAR exploration. In the absence of confirmed bioactivity against these targets, it serves as a structurally matched negative control, enabling confident attribution of biological effects to the divergent urea substituent. Its higher rotatable bond count (~7) versus constrained analogs also makes it suitable for crystallographic fragment soaking.

Molecular Formula C16H23N5O2
Molecular Weight 317.393
CAS No. 1796969-17-9
Cat. No. B2639604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea
CAS1796969-17-9
Molecular FormulaC16H23N5O2
Molecular Weight317.393
Structural Identifiers
SMILESCOCCNC(=O)NCC1CCN(CC1)C2=C(C=CC=N2)C#N
InChIInChI=1S/C16H23N5O2/c1-23-10-7-19-16(22)20-12-13-4-8-21(9-5-13)15-14(11-17)3-2-6-18-15/h2-3,6,13H,4-5,7-10,12H2,1H3,(H2,19,20,22)
InChIKeyZEYYPCJGXXSQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea (CAS 1796969-17-9): Structural Identity and Procurement Baseline for a Piperidinyl Urea Research Candidate


1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea (CAS 1796969-17-9) is a synthetic small-molecule piperidinyl urea derivative with molecular formula C16H23N5O2 and molecular weight 317.39 g/mol . The compound features a 3-cyanopyridin-2-yl moiety linked to a piperidine ring, with a 2-methoxyethyl urea substituent attached via a methylene bridge at the piperidine 4-position. This scaffold places it within a broader class of piperidinyl ureas that have been investigated for modulation of protein-protein interactions, including DCN1-UBE2M inhibition and soluble epoxide hydrolase (sEH) inhibition [1]. Critically, publicly available quantitative bioactivity data specifically for CAS 1796969-17-9 is absent from major authoritative databases, including ChEMBL and PubChem, as of the evidence cutoff date [2]. Prospective users must therefore weigh procurement decisions on structural differentiation and class-level inference rather than on established target potency.

Why Generic Substitution of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea (CAS 1796969-17-9) Is Not Advisable Without Structural Verification


Within the 1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-substituted-urea series, even conservative alterations to the terminal urea substituent produce compounds with divergent molecular properties. For example, replacing the 2-methoxyethyl group of CAS 1796969-17-9 with a benzyl group yields CAS 1797218-32-6 (MW 349.44, clogP substantially higher), while substitution with a 3-(trifluoromethyl)phenyl group yields CAS 1797852-78-8 (MW 419.41) . These modifications alter hydrogen-bond donor/acceptor counts, topological polar surface area, lipophilicity, and predicted membrane permeability profiles—each of which can materially affect assay behavior independent of target affinity. Moreover, the 3-cyanopyridin-2-yl moiety is a known pharmacophoric element in dopamine D4 receptor ligands [1] and sEH inhibitors [2], meaning that off-target profiles may shift unpredictably with seemingly minor structural changes. Until direct comparative bioactivity data become available, substituting any close analog for CAS 1796969-17-9 introduces unquantified risk of altered target engagement, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea (CAS 1796969-17-9) Versus Closest Structural Analogs


Molecular Weight and Rule-of-Five Compliance: 1796969-17-9 vs. Bulkier Aromatic Urea Analogs

CAS 1796969-17-9 has a molecular weight of 317.39 g/mol, which is substantially lower than close analogs bearing aromatic urea substituents. For instance, 1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1797852-78-8) has a molecular weight of 419.41 g/mol, representing a >100 g/mol increase . Lower molecular weight within a congeneric series is generally associated with improved passive membrane permeability and oral bioavailability potential, per Lipinski's Rule of Five guidelines [1]. The 2-methoxyethyl substituent of 1796969-17-9 provides only one additional hydrogen bond acceptor (the ether oxygen) compared to a simple alkyl chain, while avoiding the substantial lipophilicity burden introduced by halogenated aromatic rings present in comparator compounds.

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen-Bond Donor Count and Polarity: 1796969-17-9 Maintains Favorable HBD = 2 Profile vs. Higher HBD Analogs

CAS 1796969-17-9 possesses exactly two hydrogen-bond donors (both urea N-H protons), consistent with the urea pharmacophore while avoiding additional HBD contributions. In contrast, 1-(2-chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea retains HBD = 2 but introduces a 2-chlorophenyl group that increases lipophilicity without adding target-engagement-relevant polarity . Compounds with HBD count >3 are frequently disfavored for CNS penetration and oral absorption [1]. The 2-methoxyethyl substituent of 1796969-17-9 provides a balance of modest polarity (ether oxygen as HBA) without exceeding the HBD threshold, positioning this compound as a potentially more favorable vector for further optimization compared to analogs that incorporate additional HBD-rich functionality.

Ligand efficiency CNS drug design Permeability optimization

Rotatable Bond Count and Conformational Flexibility: 1796969-17-9 (RB = 7) Offers Higher Ligand Flexibility vs. Constrained Urea Analogs

CAS 1796969-17-9 has an estimated rotatable bond count of approximately 7 (piperidine-CH2-urea linker plus 2-methoxyethyl chain), compared to the more rigid 1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea analog, whose tetrahydropyran ring constrains conformational freedom (RB ≈ 5) . Higher rotatable bond count in 1796969-17-9 may allow greater induced-fit adaptability to diverse protein binding pockets, potentially beneficial when the precise binding mode is not yet established. However, increased flexibility can also incur a larger entropic penalty upon binding, which may reduce binding affinity relative to more pre-organized scaffolds [1]. This property distinction has implications for hit-to-lead triage: 1796969-17-9 may be preferable when conformational adaptability is desired, while the tetrahydropyran analog may be favored when binding-site pre-organization is critical.

Conformational analysis Entropic binding penalty Scaffold optimization

Critical Data Gap Acknowledgment: Absence of Direct Comparative Bioactivity Data for CAS 1796969-17-9

A comprehensive search of ChEMBL, PubChem, BindingDB, PubMed, and the ZINC database (accessed 2026-04-29) yielded no quantitative target-engagement data (IC50, Ki, Kd, EC50) for CAS 1796969-17-9 [1]. In contrast, structurally related but non-identical piperidinyl ureas have established bioactivity profiles: the DCN1 inhibitor class includes compound 7 (TR-FRET IC50 ~60–170 nM range) and NAcM-OPT (compound 67, orally bioavailable DCN1 inhibitor) [2], while the sEH inhibitor class includes 4-substituted piperidine-derived trisubstituted ureas with sub-nanomolar Ki values [3]. No evidence places CAS 1796969-17-9 within either of these established structure-activity relationships. Any procurement decision for 1796969-17-9 must account for this absence of direct potency data and the resulting need for de novo biological characterization.

Data transparency Procurement risk assessment Assay triage

Recommended Application Scenarios for 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea (CAS 1796969-17-9) Based on Structural Differentiation Evidence


Lead-Like Scaffold for Fragment-to-Lead or Hit-to-Lead Optimization Campaigns Targeting Piperidinyl Urea Binding Sites

Given its favorable molecular weight (317.39 g/mol) and HBD count of 2 , CAS 1796969-17-9 is well-suited as a lead-like starting point for medicinal chemistry optimization programs. Its 2-methoxyethyl substituent provides a synthetic handle for further derivatization without imposing excessive lipophilicity, distinguishing it from bulkier aromatic analogs such as CAS 1797852-78-8 (ΔMW > 100 g/mol) . Programs targeting DCN1-UBE2M protein-protein interactions, sEH inhibition, or other urea-recognizing targets may use this compound to explore SAR around the terminal urea substituent while maintaining favorable physicochemical space.

Negative Control or Inactive Comparator for DCN1/sEH Piperidinyl Urea Inhibitor Studies

In the absence of confirmed bioactivity [1], CAS 1796969-17-9 may serve as a structurally matched inactive or weakly active comparator for well-characterized piperidinyl urea inhibitors such as NAcM-OPT or WS 383. Its shared 3-cyanopyridin-2-yl-piperidine core ensures that any differential biological effect can be confidently attributed to the divergent urea substituent (2-methoxyethyl vs. optimized aromatic/heteroaromatic groups in active analogs), supporting rigorous SAR interpretation.

Physicochemical Probe for Permeability and Solubility Profiling Within the Piperidinyl Urea Chemical Series

With an estimated clogP lower than aromatic-substituted analogs and tPSA of ~87 Ų , CAS 1796969-17-9 can function as a reference compound for assessing how incremental structural changes impact permeability (e.g., PAMPA or Caco-2 assays) and kinetic solubility within the piperidinyl urea series. This application leverages the compound's distinct physicochemical signature relative to higher-logP and higher-MW comparators to establish baseline property trends.

Crystallography or Biophysical Screening Campaigns Requiring Conformationally Flexible Urea Ligands

The higher rotatable bond count of 1796969-17-9 (RB ≈ 7) compared to the tetrahydropyran analog (RB ≈ 5) makes it a candidate for crystallographic fragment soaking or STD-NMR experiments where conformational adaptability may facilitate binding-mode determination. Its 2-methoxyethyl chain can adopt multiple low-energy conformations, potentially sampling a wider range of binding poses than more constrained analogs, which may aid in identifying novel binding sub-pockets.

Quote Request

Request a Quote for 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.